molecular formula C36H57N11O10 B14253698 H-Ser-Phe-Ala-Leu-Arg-Asn-Pro-OH CAS No. 171856-17-0

H-Ser-Phe-Ala-Leu-Arg-Asn-Pro-OH

Cat. No.: B14253698
CAS No.: 171856-17-0
M. Wt: 803.9 g/mol
InChI Key: JCJRSFCYJAMVOH-QFRXHQPMSA-N
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Description

The compound H-Ser-Phe-Ala-Leu-Arg-Asn-Pro-OH is a peptide composed of seven amino acids: serine, phenylalanine, alanine, leucine, arginine, asparagine, and proline. Peptides like this one are essential in various biological processes and have significant roles in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Ser-Phe-Ala-Leu-Arg-Asn-Pro-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated using reagents like carbodiimides (e.g., DCC) and added to the resin-bound peptide.

    Deprotection: Protecting groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin using a strong acid like TFA.

Industrial Production Methods

Industrial production of peptides like This compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

H-Ser-Phe-Ala-Leu-Arg-Asn-Pro-OH: can undergo various chemical reactions, including:

    Oxidation: The serine residue can be oxidized to form a hydroxyl group.

    Reduction: Disulfide bonds, if present, can be reduced to thiol groups.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Various reagents depending on the desired modification, such as alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine can yield serine hydroxyl derivatives, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

H-Ser-Phe-Ala-Leu-Arg-Asn-Pro-OH: has numerous applications in scientific research:

    Chemistry: Used as a model peptide in studies of peptide synthesis and modification.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Explored for its potential therapeutic effects in treating diseases like cancer and infectious diseases.

    Industry: Utilized in the development of peptide-based materials and biocompatible polymers.

Mechanism of Action

The mechanism by which H-Ser-Phe-Ala-Leu-Arg-Asn-Pro-OH exerts its effects involves binding to specific molecular targets, such as receptors or enzymes. This binding can activate or inhibit signaling pathways, leading to various physiological responses. For example, it may act as an agonist or antagonist in receptor-mediated pathways, influencing cellular functions like proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

H-Ser-Phe-Ala-Leu-Arg-Asn-Pro-OH: can be compared with other peptides like Ser-Phe-Leu-Leu-Arg-Asn-amide trifluoroacetate salt and Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe . These peptides share similar amino acid sequences but differ in their specific residues and modifications, which can affect their biological activity and applications. The uniqueness of This compound lies in its specific sequence and the resulting structural and functional properties.

Q & A

Basic Research Questions

Q. What experimental strategies optimize the solid-phase synthesis of H-Ser-Phe-Ala-Leu-Arg-Asn-Pro-OH?

To optimize synthesis:

  • Coupling Efficiency : Use Fmoc/t-Bu chemistry with coupling agents like HBTU or DIC/Oxyma for sensitive residues (e.g., arginine). Monitor coupling completion via Kaiser test or HPLC .
  • Protecting Groups : Employ orthogonal protection for side chains (e.g., Trt for Asn, Pbf for Arg) to minimize side reactions .
  • Purification : Post-synthesis, use reversed-phase HPLC (RP-HPLC) with a C18 column and gradient elution (0.1% TFA in water/acetonitrile). Validate purity (>95%) via mass spectrometry (MS) .

Q. What analytical methods are recommended for validating the peptide’s purity and structural integrity?

  • HPLC-MS : Use RP-HPLC with UV detection (214 nm) coupled to electrospray ionization (ESI)-MS to confirm molecular weight and detect impurities .
  • Amino Acid Analysis (AAA) : Hydrolyze the peptide (6M HCl, 110°C, 24h) and quantify residues via pre-column derivatization (e.g., AccQ-Tag) .
  • Circular Dichroism (CD) : Assess secondary structure in aqueous buffers (e.g., pH 7.4) to verify conformational stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for this compound under varying pH conditions?

  • Systematic pH Studies : Perform stability assays at pH 2.0–9.0 (using buffers like citrate-phosphate). Monitor degradation via HPLC-MS at 0, 24, and 48 hours.
  • Statistical Analysis : Apply ANOVA to compare degradation rates across pH groups, followed by Tukey’s post-hoc test to identify significant differences (p < 0.05) .
  • Mechanistic Insights : Use LC-MS/MS to identify degradation products (e.g., deamidation at Asn or hydrolysis at Leu-Arg) .

Q. What computational approaches predict the peptide’s interaction with biological targets (e.g., receptors)?

  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model peptide-receptor binding over 100 ns trajectories. Apply CHARMM36 force field for accuracy .
  • Docking Studies : Perform rigid/flexible docking with AutoDock Vina, focusing on key residues (e.g., Arg and Phe for hydrophobic/electrostatic interactions) .
  • Free Energy Calculations : Use MM-PBSA to estimate binding affinities (ΔG) and validate with SPR experiments .

Q. How should researchers design experiments to assess the peptide’s immunogenicity in preclinical models?

  • Animal Models : Administer the peptide (e.g., 0.1–1 mg/kg) to BALB/c mice via subcutaneous injection. Collect serum at 7, 14, and 21 days post-injection.
  • ELISA : Quantify IgG/IgM titers using plates coated with the peptide (10 µg/mL). Include positive/negative controls (e.g., adjuvant-only group) .
  • T-Cell Assays : Isolate splenocytes and measure IFN-γ release via ELISpot after peptide stimulation .

Q. Methodological Challenges and Solutions

Q. How can researchers address low yields during large-scale synthesis of this compound?

  • Optimize Resin Swelling : Use DMF:DCM (1:1) for better resin solvation during coupling steps .
  • Stepwise Monitoring : Implement real-time MS analysis of cleavage intermediates to identify bottlenecks (e.g., incomplete deprotection) .
  • Scale-Up Protocols : Transition from batch to flow chemistry for improved mixing and reduced side reactions .

Q. What strategies mitigate oxidation or aggregation during long-term storage?

  • Lyophilization : Prepare peptide in 5% trehalose (w/v) and lyophilize at -80°C. Reconstitute in degassed PBS before use .
  • Inert Atmosphere Storage : Store lyophilized peptide under argon at -20°C to prevent oxidation of cysteine-free residues .

Q. Data Reproducibility and Ethics

Q. How can researchers ensure reproducibility in peptide bioactivity assays?

  • Standardized Protocols : Follow MISB guidelines for cell-based assays (e.g., fixed cell passage numbers, serum-free media) .
  • Blinded Analysis : Assign sample codes to eliminate bias during data interpretation .

Q. What ethical considerations apply when publishing preliminary findings on this peptide’s therapeutic potential?

  • Prepublication Review : Submit to preprint servers (e.g., bioRxiv) for community feedback before journal submission .
  • Conflict of Interest (COI) Disclosure : Declare funding sources (e.g., industry partnerships) in all communications .

Properties

CAS No.

171856-17-0

Molecular Formula

C36H57N11O10

Molecular Weight

803.9 g/mol

IUPAC Name

(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C36H57N11O10/c1-19(2)15-24(44-29(50)20(3)42-32(53)25(45-30(51)22(37)18-48)16-21-9-5-4-6-10-21)33(54)43-23(11-7-13-41-36(39)40)31(52)46-26(17-28(38)49)34(55)47-14-8-12-27(47)35(56)57/h4-6,9-10,19-20,22-27,48H,7-8,11-18,37H2,1-3H3,(H2,38,49)(H,42,53)(H,43,54)(H,44,50)(H,45,51)(H,46,52)(H,56,57)(H4,39,40,41)/t20-,22-,23-,24-,25-,26-,27-/m0/s1

InChI Key

JCJRSFCYJAMVOH-QFRXHQPMSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)O)NC(=O)C(C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)N

Origin of Product

United States

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